molecular formula C9H9Cl2N B13350294 (1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine

(1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine

Cat. No.: B13350294
M. Wt: 202.08 g/mol
InChI Key: HNSQANLLXAISTN-IMTBSYHQSA-N
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Description

(1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine is a cyclopropylamine derivative known for its potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropane ring substituted with a 3,4-dichlorophenyl group and an amine group. Its unique structure makes it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of suitable precursors followed by amination. One common method involves the reaction of 3,4-dichlorophenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring. The resulting intermediate is then subjected to reduction and subsequent amination to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. As an LSD1 inhibitor, it binds to the active site of the enzyme, preventing the demethylation of histone proteins. This inhibition can lead to changes in gene expression and has potential therapeutic implications in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific stereochemistry and the presence of the dichlorophenyl group, which enhances its binding affinity and specificity towards LSD1. This makes it a valuable compound in medicinal chemistry and drug

Properties

Molecular Formula

C9H9Cl2N

Molecular Weight

202.08 g/mol

IUPAC Name

(1R,2S)-2-(3,4-dichlorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H9Cl2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9+/m0/s1

InChI Key

HNSQANLLXAISTN-IMTBSYHQSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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